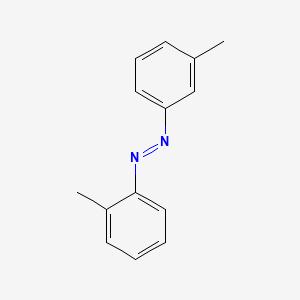
Butyl(chloro)diphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl(chloro)diphenylsilane, also known as tert-Butyl(chloro)diphenylsilane, is an organosilicon compound with the molecular formula C16H19ClSi. It is a colorless to pale brown oily liquid with a pungent odor. This compound is primarily used as a silylating reagent in organic synthesis, particularly for the protection of alcohols and the preparation of silyl ethers .
Méthodes De Préparation
Butyl(chloro)diphenylsilane can be synthesized through the reaction of tert-butyl chloride with diphenylsilane in the presence of a catalyst. The reaction typically occurs under an inert atmosphere to prevent moisture from interfering with the process. The reaction conditions include a temperature range of 50-75°C and the use of solvents such as tetrahydrofuran .
Industrial production methods involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The compound is often purified through distillation under reduced pressure to achieve high purity levels .
Analyse Des Réactions Chimiques
Butyl(chloro)diphenylsilane undergoes various chemical reactions, including:
Substitution Reactions: It reacts with alcohols to form silyl ethers.
Hydrolysis: The compound reacts slowly with moisture to form silanols and hydrochloric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in these reactions under appropriate conditions.
The major products formed from these reactions include silyl ethers and silanols .
Applications De Recherche Scientifique
Butyl(chloro)diphenylsilane has several scientific research applications:
Chemistry: It is widely used as a silylating reagent for the protection of alcohols, ketones, carboxylic acids, amines, amides, and mercaptans. This protection is crucial in multi-step organic synthesis to prevent unwanted reactions.
Biology and Medicine:
Mécanisme D'action
The primary mechanism of action for butyl(chloro)diphenylsilane involves its role as a silylating reagent. It reacts with hydroxyl groups in alcohols, forming stable silyl ethers. This reaction protects the hydroxyl group from further reactions, allowing for selective transformations in complex organic synthesis . The molecular targets include hydroxyl groups in various organic molecules, and the pathways involved are typical nucleophilic substitution reactions .
Comparaison Avec Des Composés Similaires
Butyl(chloro)diphenylsilane can be compared with other silylating agents such as:
Trimethylsilyl chloride (TMSCl): TMSCl is a more volatile and less sterically hindered silylating agent compared to this compound.
Triisopropylsilyl chloride (TIPSCl): TIPSCl is bulkier than this compound and provides greater steric protection.
tert-Butyldimethylsilyl chloride (TBDMSCl): TBDMSCl is similar in steric bulk to this compound but has different reactivity and stability profiles.
The uniqueness of this compound lies in its balance of steric bulk and reactivity, making it suitable for a wide range of silylation reactions .
Propriétés
Numéro CAS |
24635-48-1 |
|---|---|
Formule moléculaire |
C16H19ClSi |
Poids moléculaire |
274.86 g/mol |
Nom IUPAC |
butyl-chloro-diphenylsilane |
InChI |
InChI=1S/C16H19ClSi/c1-2-3-14-18(17,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3 |
Clé InChI |
GTXRYQGMNAPQDP-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dimethyl-3-[3-methyl-5-(4-nitrophenoxy)pent-3-EN-1-YL]oxirane](/img/structure/B14695147.png)
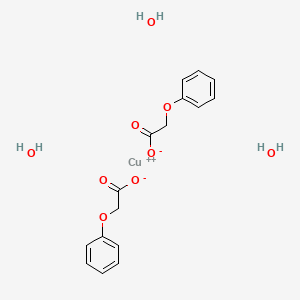
![N-[(E)-benzylideneamino]-3,5-dichloro-4-propan-2-yloxybenzamide](/img/structure/B14695161.png)

![3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol](/img/structure/B14695177.png)
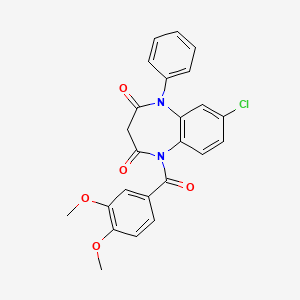
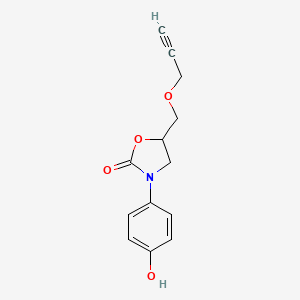
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695195.png)
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695202.png)

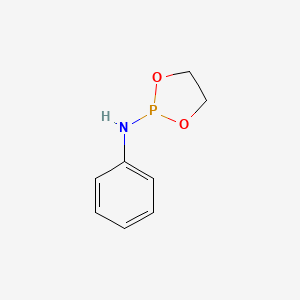
![4-[(1-Phenylethoxy)carbonyl]benzoate](/img/structure/B14695234.png)
![6-methoxy-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14695238.png)
